molecular formula C8H5ClN2O2 B078513 4-Chloro-1H-indazole-3-carboxylic acid CAS No. 10503-10-3

4-Chloro-1H-indazole-3-carboxylic acid

Cat. No. B078513
CAS RN: 10503-10-3
M. Wt: 196.59 g/mol
InChI Key: NKNNSGQMRFCVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of indazole derivatives, including 4-Chloro-1H-indazole-3-carboxylic acid, typically involves the reaction of benzaldehyde phenylhydrazones with chloral hydrate and hydroxylamine hydrochloride in acidic medium, leading to N-acetylaminoisonitrosoacetanilide which is then converted into indazole-3-carboxylic acid through treatment with sulfuric acid (Ferrari, Ripa, Ripa, & Sisti, 1989). Additionally, a series of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives have been synthesized and studied for various biological activities (Corsi, Palazzo, Germani, Scorza Barcellona, & Silvestrini, 1976).

Molecular Structure Analysis

The crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, a closely related compound, has been determined, providing insights into the molecular geometry and electronic structure of indazole derivatives. This compound crystallizes in a triclinic space group with specific unit cell parameters, indicating a well-defined molecular arrangement (Hu Yong-zhou, 2008).

Chemical Reactions and Properties

Indazoles can participate in various chemical reactions due to their reactive nitrogen atoms in the heterocyclic ring. For example, nucleophilic substitution reactions on halo esters by 1H-indazole in alkaline solution lead to mixtures of N-1 and N-2 isomers, showcasing the chemical versatility of indazoles (Teixeira, Ramos, Antunes, Curto, Duarte, & Bento, 2006).

Physical Properties Analysis

The physical properties of 4-Chloro-1H-indazole-3-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, can significantly impact their biological activity and drug-likeness. Studies focusing on the crystal structure of related indazole compounds reveal the importance of crystalline polymorphism and its effect on the stability and bioactivity of these molecules (Hu Yong-zhou, 2008).

Scientific Research Applications

Antispermatogenic Agents

Research has identified 4-Chloro-1H-indazole-3-carboxylic acid derivatives as potential antispermatogenic agents. For example, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and similar compounds have shown potent activity in inhibiting spermatogenesis and reducing testicular weight (Corsi & Palazzo, 1976).

Crystal Structure Analysis

Studies have been conducted to understand the crystal structure of compounds like 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, which is crucial for developing crystalline forms with better bioactivity and therapeutic activity (Hu Yong-zhou, 2008).

Chemical Synthesis and Characterization

The synthesis and characterization of various derivatives of 4-Chloro-1H-indazole-3-carboxylic acid have been a significant focus. For instance, studies have detailed the synthesis of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives, exploring their potential for anti-inflammatory and analgesic activities (Reddy et al., 2015).

Male Contraception

Compounds based on the core structure of 4-Chloro-1H-indazole-3-carboxylic acid, such as 1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide, have been studied for their potential use in male contraception. These compounds seem to work by disrupting Sertoli-germ cell adherens junctions, leading to germ cell loss from the seminiferous epithelium (Cheng et al., 2002).

Gas Sorption Studies

Research has also focused on the gas sorption properties of coordination polymers featuring 1H-indazole-3-carboxylic acid. These studies are significant for understanding selective and hysteretic sorption of gases like CO2 (Hawes et al., 2012).

Safety And Hazards

4-Chloro-1H-indazole-3-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

4-chloro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNNSGQMRFCVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566734
Record name 4-Chloro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-indazole-3-carboxylic acid

CAS RN

10503-10-3
Record name 4-Chloro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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